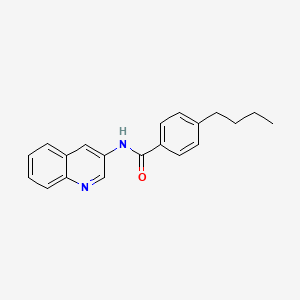

4-butyl-N-(quinolin-3-yl)benzamide

描述

属性

分子式 |

C20H20N2O |

|---|---|

分子量 |

304.4 g/mol |

IUPAC 名称 |

4-butyl-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C20H20N2O/c1-2-3-6-15-9-11-16(12-10-15)20(23)22-18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3,(H,22,23) |

InChI 键 |

LEGBMUNFZPMJOG-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Butyl N Quinolin 3 Yl Benzamide and Its Analogues

Established Synthetic Pathways to the Core Structure

The creation of the 4-butyl-N-(quinolin-3-yl)benzamide core structure relies on fundamental reactions in organic chemistry that forge the critical amide bond between a quinoline (B57606) amine and a substituted benzoic acid.

Multi-Step Synthesis Strategies for Benzamide-Quinoline Scaffolds

The synthesis of benzamide-quinoline scaffolds is typically achieved through a multi-step process. A common and direct approach involves the coupling of a quinoline derivative bearing an amine group with a benzoic acid derivative. For the target molecule, this would involve reacting 3-aminoquinoline (B160951) with 4-butylbenzoic acid or its more reactive acyl chloride counterpart, 4-butylbenzoyl chloride. This forms the central amide linkage.

Variations of this strategy are widely reported for analogous structures. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step sequence starting from 4,7-dichloroquinoline, which undergoes N-oxidation, followed by a C2-amide formation reaction, and finally a nucleophilic aromatic substitution. mdpi.com Similarly, the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives involves reacting key quinoline intermediates with 4-aminobenzoic acid, followed by condensation with various substituted amines to form the final benzamide (B126) products. semanticscholar.org Another multi-step process was used to create a novel iminothiazoline analogue, which started with the reaction of pentanoyl chloride and potassium thiocyanate, followed by the addition of 3-aminoquinoline to generate an acyl thiourea (B124793) intermediate. nih.gov These examples highlight a convergent strategy where the quinoline and benzoyl fragments are synthesized or modified separately before being joined.

Key Intermediates and Reaction Conditions

The successful synthesis of the benzamide-quinoline scaffold hinges on specific intermediates and carefully controlled reaction conditions. The primary intermediates for the direct synthesis of this compound are 3-aminoquinoline and 4-butylbenzoic acid . To facilitate the amide bond formation, the carboxylic acid is often activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, peptide coupling reagents are used to promote the reaction directly between the amine and the carboxylic acid. The reaction is typically carried out in an inert aprotic solvent. The table below summarizes typical reagents and conditions.

| Role | Reagent/Condition | Example of Use | Reference |

| Quinoline Intermediate | 3-Aminoquinoline | Starting material containing the quinoline core and amine group. | nih.gov |

| Benzoyl Intermediate | 4-Butylbenzoic Acid / 4-Butylbenzoyl Chloride | Starting material providing the substituted benzoyl group. | |

| Activating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to the more reactive acyl chloride. | researchgate.net |

| Solvent | Dry Toluene, Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF) | Provides an inert medium for the reaction. | mdpi.commdpi.com |

| Base | Triethylamine (B128534), Potassium Carbonate (K₂CO₃) | Acts as an acid scavenger, particularly when using acyl chlorides. | mdpi.commdpi.com |

| Temperature | 0 °C to Reflux | Reaction temperature is optimized for efficiency and to minimize side reactions. | mdpi.commdpi.com |

In a related synthesis, researchers used triethylamine as a base in dry toluene, reacting an intermediate with chloroacetyl chloride at 0 °C before heating to reflux. mdpi.com Another procedure involved reacting 4,7-dichloroquinoline 1-oxide with benzonitrile in the presence of concentrated sulfuric acid at 70 °C for 24 hours to form the amide linkage. mdpi.com

Novel Methodologies and Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of catalysts and alternative energy sources, are being increasingly applied to the synthesis of quinoline and benzamide structures.

Catalytic Approaches in Quinoline and Benzamide Formation

Catalysis offers a powerful tool for synthesizing quinolines and benzamides, often providing higher efficiency and selectivity under milder conditions. rsc.org A variety of metal-based catalysts have been employed for the synthesis of the quinoline ring itself. nih.gov

Notable catalytic systems include:

Ruthenium Catalysts : Cationic ruthenium complexes have been found to effectively catalyze the coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives through C-H bond activation. acs.org

Cobalt Catalysts : Co(III)-catalyzed cyclization of acetophenones and anilines provides access to a range of quinoline skeletons with high yields. mdpi.com

Friedländer Synthesis Catalysts : The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl, is a classic method for quinoline synthesis. Modern approaches have optimized this reaction using various catalysts, including ionic liquids, metal-organic frameworks, and nanocatalysts, to improve efficiency and sustainability. nih.gov

Iron Catalysts : Iron-catalyzed acceptorless dehydrogenative coupling provides an efficient route to quinazolines, a related heterocyclic system. acs.org

The table below summarizes some modern catalytic approaches for quinoline synthesis.

| Catalyst Type | Example | Reaction Type | Key Advantages | Reference |

| Ruthenium | [(PCy₃)₂(CO)(CH₃CN)₂RuH]⁺BF₄⁻ | C-H activation / Hydroamination | High regioselectivity, direct formation from unreactive materials. | acs.org |

| Cobalt | Co(III) Complexes | C-H bond activation / Cyclization | Broad functional group tolerance, high yields. | mdpi.com |

| Zinc | Zn(OTf)₂ | Cyclization | Effective under microwave irradiation, good yields, short reaction times. | rsc.org |

| Various | Nanocatalysts, Polymers, Ionic Liquids | Friedländer Condensation | Improved efficiency, selectivity, and environmental sustainability. | nih.gov |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a key green chemistry technique that dramatically enhances reaction efficiency. youtube.com By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to significant reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. youtube.comnih.gov

This technology has been successfully applied to the synthesis of both quinoline and benzamide derivatives.

Quinoline Synthesis : The Friedländer quinoline synthesis has been optimized using microwave irradiation. In one study, employing neat acetic acid as both a solvent and catalyst under microwave heating at 160 °C allowed for the synthesis of quinoline derivatives in just 5 minutes with excellent yields. nih.govresearchgate.net This method is significantly more efficient than conventional heating, which can take several days and result in poor yields. nih.govresearchgate.net

Benzamide Synthesis : Microwave assistance has also been used to synthesize benzamides. One report describes the microwave-assisted ring opening of an oxazolone by various amines to form benzamide compounds in good yields with reduced reaction times. researchgate.net Another application shows the hydrolysis of benzamide to benzoic acid is completed in 10 minutes under microwave irradiation, compared to much longer times for conventional methods. youtube.com

The advantages of microwave-assisted synthesis are summarized in the comparative table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to Days | Minutes | nih.govresearchgate.net |

| Product Yield | Often lower / variable | Generally higher and more consistent | youtube.comresearchgate.net |

| Energy Efficiency | Lower (heats vessel and contents) | Higher (direct heating of polar molecules) | nih.gov |

| Environmental Impact | Can require larger solvent volumes | Reduced solvent use, potential for solvent-free reactions. | rsc.orgnih.gov |

The adoption of these novel catalytic and microwave-assisted methodologies represents a significant step forward in the efficient and sustainable synthesis of this compound and related compounds.

Derivatization and Analog Synthesis Techniques

The generation of analogues of this compound is typically achieved through systematic modifications of its three primary structural components: the benzamide group, the quinoline ring, and the n-butyl chain. These modifications allow for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Strategies for Benzamide Substituent Modifications

The most direct approach to modifying the benzamide portion of the molecule is through the amide coupling of 3-aminoquinoline with a diverse range of substituted benzoic acids. This strategy allows for extensive variation of the substituents on the benzene (B151609) ring. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond from the corresponding carboxylic acid and amine precursors.

By replacing 4-butylbenzoic acid with other benzoic acid derivatives, a library of analogues can be synthesized. Modifications can include altering the nature of the alkyl group at the 4-position, introducing various functional groups (e.g., halogens, nitro, methoxy) at different positions on the ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems. researchgate.netnih.gov

Table 1: Examples of Benzamide Modifications through Amide Coupling

| Benzoic Acid Precursor | Resulting Analogue | Key Modification |

|---|---|---|

| 4-Ethylbenzoic acid | 4-ethyl-N-(quinolin-3-yl)benzamide | Shorter alkyl chain |

| 4-Methoxybenzoic acid | 4-methoxy-N-(quinolin-3-yl)benzamide | Introduction of an electron-donating group |

| 4-Chlorobenzoic acid | 4-chloro-N-(quinolin-3-yl)benzamide | Introduction of an electron-withdrawing group |

| 3,4-Dichlorobenzoic acid | 3,4-dichloro-N-(quinolin-3-yl)benzamide | Multiple ring substitutions |

Approaches for Quinoline Ring Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and offers numerous positions for functionalization. mdpi.com The development of transition-metal-catalyzed C-H bond functionalization has provided powerful tools for the direct and regioselective introduction of substituents onto the quinoline ring, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org

Functionalization can be achieved either by modifying a pre-synthesized this compound molecule or by using a functionalized quinoline precursor (e.g., a substituted 3-aminoquinoline) in the initial amide coupling step. A common synthetic sequence involves the N-oxidation of the quinoline ring, which activates the C2 and C4 positions for subsequent nucleophilic substitution or other functionalization reactions. mdpi.comresearchgate.net For instance, a three-step synthesis starting from 4,7-dichloroquinoline can yield a C2-benzamide, C4-morpholino substituted quinoline. mdpi.com

Key functionalization strategies include:

Halogenation: Introduction of chloro, bromo, or iodo groups at various positions, which can then serve as handles for further cross-coupling reactions.

Amination: Direct amination or nucleophilic aromatic substitution (SNAr) on activated quinolines (e.g., chloro-substituted) to introduce amino or substituted amino groups. researchgate.net

Alkylation/Arylation: Palladium or rhodium-catalyzed reactions can introduce alkyl or aryl groups at specific C-H bonds, particularly at the C2, C4, and C8 positions. mdpi.comrsc.org

Cyanation: The introduction of a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines.

Table 2: Selected Quinoline Ring Functionalization Reactions

| Reaction Type | Position(s) | Reagents/Catalyst | Description |

|---|---|---|---|

| C-H Arylation | C2 | Pd(OAc)₂, Ag₂CO₃ | Direct coupling of the quinoline (often as an N-oxide) with aryl bromides or unactivated arenes. mdpi.com |

| C-H Allylation | C8 | Rh(III) catalyst, vinylcyclopropanes | Rhodium-catalyzed allylation of quinoline N-oxides at the C8 position. rsc.org |

| C-H Functionalization | C3 | Ni-catalyst, Grignard reagent | Nickel-catalyzed coupling of quinolines with electrophiles like disulfides or aldehydes at the C3 position. rsc.org |

Diversification of the Butyl Chain and Linker Regions

Modifications to the n-butyl group and the amide linker are also key strategies for generating structural diversity.

Butyl Chain Diversification: The simplest method for diversifying the butyl chain is to use different 4-substituted benzoic acids in the initial synthesis. This can include:

Varying Chain Length: Using 4-ethyl, 4-propyl, or 4-pentylbenzoic acids.

Branching: Employing precursors like 4-isobutylbenzoic acid or 4-tert-butylbenzoic acid to study the effects of steric bulk.

Cyclic Structures: Using 4-cyclobutylbenzoic acid or 4-cyclohexylbenzoic acid.

Unsaturation: Introducing double or triple bonds within the alkyl chain.

Functionalization: Incorporating terminal functional groups like hydroxyl, amino, or ether moieties onto the alkyl chain.

Linker Region Diversification: The amide bond itself can be modified to alter the molecule's geometry, hydrogen bonding capability, and metabolic stability.

Thioamides: Replacing the carbonyl oxygen with sulfur can be achieved using reagents like Lawesson's reagent.

Reversed Amides: Synthesizing the isomer, N-(4-butylphenyl)quinoline-3-carboxamide, by coupling 4-butylaniline with quinoline-3-carboxylic acid.

Amine Linkers: A reductive amination or Buchwald-Hartwig amination between 4-butylbenzaldehyde and 3-aminoquinoline, followed by reduction, could form a flexible secondary amine linker. A related synthesis has been reported for 4-[(quinolin-4-yl)amino]benzamide derivatives where the linker is an amine (-NH-). semanticscholar.org

Non-amide Linkers: Introducing other linking groups such as esters, ethers, or sulfones requires entirely different synthetic routes, often involving multi-step procedures. For example, a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole has been synthesized, demonstrating the use of heterocyclic linkers. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aminoquinoline |

| 4-butylbenzoic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| 4-ethyl-N-(quinolin-3-yl)benzamide |

| 4-methoxy-N-(quinolin-3-yl)benzamide |

| 4-chloro-N-(quinolin-3-yl)benzamide |

| 3,4-dichloro-N-(quinolin-3-yl)benzamide |

| N-(quinolin-3-yl)naphthalene-2-carboxamide |

| 4,7-dichloroquinoline |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| 4-ethylbenzoic acid |

| 4-propylbenzoic acid |

| 4-pentylbenzoic acid |

| 4-isobutylbenzoic acid |

| 4-tert-butylbenzoic acid |

| 4-cyclobutylbenzoic acid |

| 4-cyclohexylbenzoic acid |

| N-(4-butylphenyl)quinoline-3-carboxamide |

| 4-butylaniline |

| quinoline-3-carboxylic acid |

| 4-butylbenzaldehyde |

Structure Activity Relationship Sar and Rational Design of 4 Butyl N Quinolin 3 Yl Benzamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-butyl-N-(quinolin-3-yl)benzamide derivatives is profoundly influenced by substitutions at three primary locations: the benzamide (B126) moiety, the quinoline (B57606) ring, and the linking alkyl chain. nih.govmdpi.com SAR studies indicate that even minor structural alterations can lead to significant changes in efficacy and selectivity. mdpi.com

The benzamide portion of the molecule, particularly its substitution pattern, plays a crucial role in target binding. The 4-butyl group of the parent compound is significant, suggesting an interaction with a hydrophobic pocket in its biological target. nih.gov The exploration of different substituents at this para position is a key strategy in lead optimization.

Research on various benzamide-containing compounds demonstrates that modifying the size and electronic properties of substituents on the phenyl ring can modulate biological activity. For instance, replacing the n-butyl group with smaller alkyl groups, bulkier groups like tert-butyl, or electron-withdrawing/donating groups such as halides (F, Cl, Br) or methoxy (B1213986) groups can systematically probe the steric and electronic requirements of the binding site. mdpi.com Studies on other complex heterocyclic amides have shown that the introduction of electron-withdrawing groups can sometimes enhance the desired biological properties. nih.gov

Table 1: Illustrative SAR of Benzamide Moiety Modifications This table illustrates potential activity modulation based on established SAR principles for benzamide derivatives.

| Compound Name | R Group (para-position) | Rationale for Modification | Expected Impact on Activity |

| This compound | -CH₂CH₂CH₂CH₃ | Parent compound; establishes baseline hydrophobic interaction. | Baseline |

| 4-chloro-N-(quinolin-3-yl)benzamide | -Cl | Introduces electron-withdrawing character and a different steric profile. | Potentially altered binding affinity and electronic interactions. |

| 4-fluoro-N-(quinolin-3-yl)benzamide | -F | Small, electronegative atom; can form specific electrostatic interactions. | May improve metabolic stability or binding affinity. |

| 4-methyl-N-(quinolin-3-yl)benzamide | -CH₃ | Reduces the size of the hydrophobic group compared to butyl. | Probes the size constraints of the hydrophobic pocket. |

| 4-(tert-butyl)-N-(quinolin-3-yl)benzamide | -C(CH₃)₃ | Introduces steric bulk to explore the shape of the binding pocket. | Activity may increase or decrease depending on pocket topology. |

The quinoline ring system is a critical pharmacophoric element. Its structure and substitution pattern are pivotal for establishing key interactions with the target protein. SAR studies on related quinoline derivatives have shown that substituents on this ring system can dramatically influence biological outcomes. nih.gov For example, in studies of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives, the presence of an ethoxy group at position 7 or a methoxy group at positions 6 or 8 was found to favor activity. nih.gov This suggests that introducing small, electron-donating groups at these positions on the this compound scaffold could be a fruitful avenue for optimization.

Furthermore, expanding the ring system, such as through ring fusion to create tricyclic structures like acridines, has been shown to decrease activity in some quinoline-based inhibitors, indicating that the bicyclic quinoline moiety provides an optimal size and shape for binding. nih.gov

Table 2: Illustrative SAR of Quinoline Ring Modifications This table illustrates potential activity modulation based on established SAR principles for quinoline derivatives.

| Compound Name | Substitution on Quinoline Ring | Rationale for Modification | Expected Impact on Activity |

| This compound | None | Parent compound; establishes baseline activity. | Baseline |

| 4-butyl-N-(6-methoxyquinolin-3-yl)benzamide | 6-Methoxy | Introduces a hydrogen bond acceptor and alters electronics. nih.gov | Potential for enhanced binding through new interactions. nih.gov |

| 4-butyl-N-(7-chloroquinolin-3-yl)benzamide | 7-Chloro | Adds an electron-withdrawing group, altering ring polarity. | May improve target engagement or cell permeability. |

| 4-butyl-N-(8-hydroxyquinolin-3-yl)benzamide | 8-Hydroxy | Introduces a hydrogen bond donor/acceptor group. | Potential for new, strong interactions with the target. |

| 4-butyl-N-(acridin-3-yl)benzamide | Fused Benzene (B151609) Ring | Increases size and planarity of the aromatic system. | Likely to decrease activity due to steric hindrance, as seen in related systems. nih.gov |

The length and branching of the alkyl substituent on the benzamide ring are critical factors that fine-tune the compound's interaction with its target. Conformational analyses of flexible alkyl chains in other benzamide antagonists have shown that their ability to adopt specific lengths and conformations is essential for potent activity. nih.gov The n-butyl group in the parent compound likely provides an optimal balance of hydrophobicity and flexibility to fit within a specific binding channel or pocket.

Varying the chain length (e.g., from propyl to hexyl) or introducing branching (e.g., isobutyl or tert-butyl) directly impacts the compound's physical properties and its ability to engage in van der Waals and hydrophobic interactions. researchgate.net A shorter chain might not fully occupy the hydrophobic pocket, leading to weaker binding, while a longer chain could introduce steric clashes.

Table 3: Illustrative SAR of Alkyl Chain Modifications This table illustrates potential activity modulation based on established SAR principles.

| Compound Name | Alkyl Group at para-position | Rationale for Modification | Expected Impact on Activity |

| 4-propyl-N-(quinolin-3-yl)benzamide | Propyl | Shorter alkyl chain; reduced hydrophobicity. | Likely reduced activity if the pocket accommodates a butyl chain. |

| This compound | n-Butyl | Parent compound; optimal length and flexibility. | Baseline |

| 4-pentyl-N-(quinolin-3-yl)benzamide | Pentyl | Longer alkyl chain; increased hydrophobicity. | Activity may increase or decrease based on pocket size. |

| 4-isobutyl-N-(quinolin-3-yl)benzamide | Isobutyl | Branched chain; introduces different steric bulk. | Probes the shape and tolerance of the hydrophobic pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural features of compounds with their biological activities. jocpr.comlongdom.org For a series of this compound derivatives, QSAR can be a powerful tool for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. nih.gov

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. nih.gov For this class of compounds, a dataset would be created containing this compound and its derivatives with varied substituents on both the benzamide and quinoline rings. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govfrontiersin.org

Various molecular descriptors, which quantify physicochemical properties such as molecular weight, lipophilicity (cLogP), electronegativity, and molecular shape, are calculated for each compound. longdom.org Statistical or machine learning algorithms, such as Multiple Linear Regression (MLR) or more complex non-linear methods, are then employed to generate an equation that links these descriptors to biological activity. frontiersin.org The quality and predictive ability of the resulting model are assessed using statistical metrics like the correlation coefficient (R²) and the squared standard deviation of error of prediction (S²). frontiersin.org A high R² value for the test set indicates a model with strong predictive capability. nih.gov

Table 4: Typical Statistical Parameters for a Predictive QSAR Model This table shows representative validation metrics for a well-developed QSAR model, based on published studies. nih.govfrontiersin.org

| Parameter | Description | Typical Value for a Good Model |

| R² (training set) | Coefficient of determination for the set used to build the model. | > 0.80 |

| R² (test set) | Coefficient of determination for the external validation set. | > 0.70 |

| S² | Squared standard error of the estimate. | Low value desired |

| Q² (cross-validation) | Cross-validated correlation coefficient. | > 0.60 |

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a ligand-based pharmacophore model can be developed by analyzing the structural features of its most active derivatives. nih.gov

The key pharmacophoric features of this compound class likely include:

A hydrophobic/aromatic center: Provided by the butyl-substituted benzene ring, crucial for interaction with non-polar regions of the target. nih.gov

Hydrogen bond donors and acceptors: The amide linker is a classic example, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. nih.gov

A hydrogen bond acceptor: The nitrogen atom in the quinoline ring can serve as an additional hydrogen bond acceptor. nih.gov

Advanced models may even define the precise distances between these features, providing a detailed 3D map for optimal target binding. nih.gov This pharmacophore hypothesis serves as a powerful filter for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for high activity.

Table 5: Key Pharmacophore Features of the N-(Quinolin-3-yl)benzamide Scaffold This table outlines the essential structural features required for biological activity.

| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrophobic Region | 4-butylphenyl group | Hydrophobic / Van der Waals |

| Hydrogen Bond Donor | Amide (-NH-) | Electrostatic |

| Hydrogen Bond Acceptor | Amide Carbonyl (-C=O) | Electrostatic |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Electrostatic |

| Aromatic Ring | Quinoline Ring | π-π Stacking |

Ligand Efficiency and Optimization Strategies for this compound Derivatives

The optimization of a lead compound into a viable drug candidate is a multifaceted process that relies heavily on metrics such as ligand efficiency (LE). LE is a crucial parameter in drug discovery that assesses the binding efficiency of a molecule in proportion to its size, thereby guiding the selection of compounds that are more likely to have favorable drug-like properties. wikipedia.orgnih.govrgdscience.com

The concept of ligand efficiency is mathematically expressed as the binding affinity (often represented as pIC50, pKi, or pKd) divided by the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. wikipedia.orgrgdscience.com This metric allows for a size-independent comparison of the binding potency of different compounds, favoring smaller, more efficient binders.

Consider a hypothetical series of N-(quinolin-3-yl)benzamide analogs where different alkyl substituents are placed at the 4-position of the benzamide ring. The following interactive table illustrates how ligand efficiency might be evaluated.

| Compound ID | Substituent (R) | IC50 (µM) | pIC50 | Heavy Atom Count (HAC) | Ligand Efficiency (LE) |

| 1 | -H | 10.0 | 5.0 | 19 | 0.26 |

| 2 | -CH3 | 5.0 | 5.3 | 20 | 0.27 |

| 3 | -CH2CH3 | 2.5 | 5.6 | 21 | 0.27 |

| 4 | -CH2CH2CH3 | 1.0 | 6.0 | 22 | 0.27 |

| 5 | This compound | 0.5 | 6.3 | 23 | 0.27 |

| 6 | -C(CH3)3 | 3.0 | 5.5 | 23 | 0.24 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the calculation and importance of ligand efficiency.

In this hypothetical example, the n-butyl substituent in this compound provides the best balance of potency and size, resulting in the highest ligand efficiency. The t-butyl group, despite having the same heavy atom count, shows a decrease in potency, leading to a lower LE. This underscores the importance of not just the size, but also the shape and nature of the substituent in achieving optimal interactions with the target protein.

Fragment-Based Lead Discovery (FBLD) Principles Applied to Benzamides

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. This approach starts with the screening of small, low-molecular-weight fragments (typically with a heavy atom count of less than 20) that bind weakly to the target protein. These initial hits are then grown or linked together to generate more potent, lead-like molecules. researchgate.net

The application of FBLD principles to the discovery of benzamide-based inhibitors, including those with a quinoline moiety, offers several advantages. By starting with smaller fragments, a larger chemical space can be explored more efficiently. Furthermore, the optimization process is guided by the structural information of how these fragments bind to the target, allowing for a more rational design process.

For example, one could envision a fragment screen identifying a simple benzamide as a weak binder to a target enzyme. A separate screen might identify a quinoline-containing fragment that binds in an adjacent pocket. The process of linking these two fragments could lead to a lead compound like N-(quinolin-3-yl)benzamide. Subsequent optimization of the benzamide portion, for instance, by exploring different substituents at the 4-position, could then lead to the identification of the more potent 4-butyl derivative.

The following table illustrates a hypothetical fragment-based approach leading to a quinoline-benzamide scaffold.

| Fragment ID | Fragment Structure | Binding Affinity (Kd) | Ligand Efficiency (LE) |

| F1 | Benzamide | 1 mM | 0.25 |

| F2 | 3-aminoquinoline (B160951) | 500 µM | 0.28 |

| Linked Compound | N-(quinolin-3-yl)benzamide | 10 µM | 0.26 |

| Optimized Lead | This compound | 0.5 µM | 0.27 |

Note: The data in this table is hypothetical and for illustrative purposes.

Structural Simplification and Scaffolding Approaches

Structural simplification is a key strategy in medicinal chemistry aimed at reducing the molecular complexity of a lead compound while retaining or improving its biological activity. This can lead to improved physicochemical properties, better synthetic accessibility, and a more favorable safety profile. nih.gov

In the context of quinoline-based inhibitors, structural simplification could involve removing non-essential functional groups or simplifying complex ring systems. For instance, if a larger, more complex group at the 4-position of the benzamide ring does not contribute significantly to the binding affinity, it could be replaced by a smaller, more efficient group like the butyl chain in this compound.

Scaffold hopping, on the other hand, involves replacing the core molecular framework (the scaffold) with a different one while preserving the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved properties. For N-(quinolin-3-yl)benzamide derivatives, one might explore replacing the quinoline scaffold with other heterocyclic systems, such as quinazoline, isoquinoline, or indole, to see if this leads to improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

A review of quinoline and quinolone carboxamides has highlighted their significant potential as anticancer agents, with various derivatives showing potent inhibitory activity against targets like topoisomerases and protein kinases. nih.gov This underscores the value of the quinoline-carboxamide scaffold as a starting point for the design of new therapeutic agents.

Molecular Mechanisms of Action and Biological Target Engagement

Identification of Putative Molecular Targets for 4-butyl-N-(quinolin-3-yl)benzamide

The initial steps in characterizing the pharmacological profile of this compound involve identifying its molecular binding partners. Research efforts have explored its interactions with various enzymes and receptors to pinpoint its primary targets within the body.

While specific studies on the inhibitory effects of this compound on a wide range of enzymes are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been investigated for its potential to inhibit various enzymes. For instance, some quinoline derivatives have demonstrated inhibitory activity against enzymes such as cholinesterases and kinases. However, detailed enzymatic inhibition data specifically for this compound, including its effects on elastase, remains a subject for further investigation.

The interaction of this compound with G-protein coupled receptors (GPCRs), including dopamine (B1211576) receptors, is a key area of interest. Research has shown that certain N-aryl- and N-heteroarylbenzamides, the chemical class to which this compound belongs, can exhibit affinity for dopamine D2 and D3 receptors. The quinoline moiety, in particular, is recognized as a significant pharmacophore in the development of ligands for various GPCRs. The specific binding profile and affinity of this compound for dopamine receptors and other GPCRs are yet to be fully elucidated.

Computational methods, such as molecular docking, have been employed to predict the binding modes of quinoline-based compounds with their target proteins. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, such analyses would be crucial in visualizing its orientation within the binding pocket of a target protein and identifying the key amino acid residues involved in the interaction. While general principles of protein-ligand interactions for quinoline derivatives are established, specific detailed analyses for this particular compound are not widely reported.

Elucidation of Signaling Pathway Modulation

Beyond direct target engagement, understanding how this compound affects downstream cellular signaling is essential. This involves examining its influence on complex signaling cascades and the subsequent regulation of gene expression.

The modulation of cellular signaling cascades by this compound is an area of active research. Given the potential interaction with GPCRs like dopamine receptors, it is plausible that this compound could influence intracellular signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway or the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. However, specific experimental evidence detailing the impact of this compound on these or other signaling cascades is not yet available in the public domain.

The ultimate consequence of modulating signaling pathways is often a change in the expression of specific genes and the levels of their corresponding proteins. If this compound does indeed influence signaling cascades, it would be expected to alter the transcription of target genes. The nature of these changes would depend on the specific pathways affected. As with its direct impact on signaling, detailed studies on how this compound regulates gene expression and protein levels are required to fully understand its mechanism of action.

Mechanistic Insights from Cellular and Biochemical Assays

There is currently no published data from cellular or biochemical assays that would provide mechanistic insights into the biological activity of this compound.

A review of publicly accessible high-throughput screening (HTS) data does not indicate that this compound has been identified as a hit compound in any screening campaigns. Consequently, there are no follow-up studies to report that would detail its optimization or mechanism of action.

Due to the lack of initial screening data or other preliminary biological studies, there have been no specific biochemical pathways interrogated in relation to the activity of this compound.

Preclinical Efficacy Profiling in Relevant Biological Systems

In vitro Efficacy in Cell-Based Models

In vitro studies using cell-based models are fundamental to determining the cellular and molecular mechanisms of a compound. Research on various benzamide (B126) and quinoline (B57606) derivatives has revealed significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

While direct cell-based assay data for 4-butyl-N-(quinolin-3-yl)benzamide is not extensively available in the public domain, the broader families of quinoline and benzamide derivatives have been widely studied.

Anti-Cancer Activity: A number of benzamide derivatives have demonstrated potent anti-cancer properties by targeting tubulin polymerization. One study identified a potent tubulin inhibitor, compound 48 , which exhibited significant antiproliferative activities against a variety of cancer cell lines by promoting mitotic blockade and apoptosis nih.gov. Similarly, other research has focused on novel 4-substituted-phenoxy-benzamide derivatives, with compound 10c showing promising inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in cancer development researchgate.net. Furthermore, derivatives of 3,4,5-trihydroxy-N-alkyl-benzamide have been synthesized and tested against colon carcinoma HCT-116 cells, with the hexyl derivative showing the most potent inhibitory effect orientjchem.org. Another class, 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, has been investigated as tubulin polymerization inhibitors, with compound D13 showing the strongest inhibitory effect on HeLa cell proliferation mdpi.com.

Anti-Inflammatory and Related Activity: The quinoline moiety is present in various scaffolds known to possess anti-inflammatory properties nih.gov. A study on a compound structurally similar to the subject of this article, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, identified it as a potent inhibitor of the elastase enzyme, with an inhibition value of 1.21 µM nih.gov. Elastase is a serine protease involved in inflammation and tissue remodeling, suggesting a potential anti-inflammatory role for such compounds nih.gov. In a different study, a series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were synthesized and showed significant in vitro COX-2 inhibitory activity, comparable to the reference drug celecoxib nih.gov.

Anti-Microbial and Anti-Viral Activity: Research into quinoline-linked 1,2,4-oxadiazole benzamides revealed that these compounds exhibit notable fungicidal activities against a panel of ten fungi mdpi.com. Specifically, at a concentration of 50 mg/L, these compounds showed inhibitory activity, with compound 13p being superior to the control drug quinoxyfen against Sclerotinia sclerotiorum mdpi.com. In the anti-viral domain, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as potential anti-influenza agents. Compound G07 from this series demonstrated significant activity against the influenza A/WSN/33 (H1N1) virus in both cytopathic effect assays and plaque inhibition assays mdpi.com.

Table 1: In vitro Activity of Related Benzamide and Quinoline Derivatives

| Compound/Derivative Class | Assay Type | Target/Cell Line | Key Finding |

|---|---|---|---|

| Benzamide derivative (Compound 48) | Anti-proliferative | Various cancer cell lines | Potent tubulin inhibitor, induces apoptosis nih.gov. |

| 4-substituted-phenoxy-benzamide (Compound 10c) | Signaling Pathway Inhibition | Hh-pathway assay | Promising inhibition of Hedgehog signaling researchgate.net. |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Anti-proliferative | HCT-116 colon cancer cells | IC50 value of 0.07 µM orientjchem.org. |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Enzyme Inhibition | Elastase | Inhibition value of 1.21 µM nih.gov. |

| 1,4-dihydroquinazolin-3(2H)-yl benzamide (Compound 4b) | Enzyme Inhibition | COX-2 | IC50 of 0.04-0.07 µM, comparable to celecoxib nih.gov. |

| Quinoline-linked 1,2,4-oxadiazole benzamide (Compound 13p) | Fungicidal | Sclerotinia sclerotiorum | 86.1% inhibition at 50 mg/L mdpi.com. |

| 4-[(Quinolin-4-yl)amino]benzamide (Compound G07) | Anti-viral (Influenza H1N1) | CPE Assay | EC50 = 11.38 ± 1.89 µM mdpi.com. |

In vivo Efficacy in Non-Human Organism Models

In vivo models are indispensable for evaluating the physiological effects and potential therapeutic efficacy of a compound in a whole organism.

While no in vivo studies for this compound have been reported, related benzamide derivatives have shown efficacy in murine models.

Inflammation Models: A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives demonstrated significant in vivo anti-inflammatory effects. In an oedema inhibition assay, several compounds showed better inhibition percentages (ranging from 38.1% to 54.1%) than the reference drug diclofenac sodium (37.8%) nih.gov.

Oncology Models: In the context of oncology, a potent and orally active tubulin inhibitor, compound 48 , demonstrated robust in vivo antitumor efficacy and was able to overcome drug resistance in a paclitaxel-resistant A549 xenograft model in mice nih.gov. Another study identified AC220, a potent FLT3 inhibitor, which showed superior efficacy and tolerability in tumor xenograft models nih.gov.

Table 2: In vivo Efficacy of Related Benzamide Derivatives in Murine Models

| Compound/Derivative Class | Murine Model | Efficacy Endpoint | Outcome |

|---|---|---|---|

| 1,4-dihydroquinazolin-3(2H)-yl benzamides | Carrageenan-induced paw oedema | Oedema Inhibition | Up to 54.1% inhibition, surpassing diclofenac sodium nih.gov. |

| Benzamide derivative (Compound 48) | Paclitaxel-resistant A549 xenograft | Antitumor Efficacy | Overcame drug resistance and showed robust efficacy nih.gov. |

| FLT3 Inhibitor (AC220) | Tumor Xenograft | Antitumor Efficacy | Superior efficacy and tolerability nih.gov. |

The use of zebrafish models for assessing the biological activity of novel compounds is a growing field. In a study involving benzamides substituted with quinoline-linked 1,2,4-oxadiazole, zebrafish embryos were used to assess toxicity. As the concentration of the test compound 13p increased, zebrafish embryos exhibited developmental delays, including bent spine, pericardial cyst, and yolk cyst, indicating clear biological effects in this vertebrate model nih.gov. However, these studies focused on toxicity rather than therapeutic efficacy in a disease model.

Pharmacological Rationale for Preclinical Efficacy

The preclinical efficacy observed in derivatives related to this compound is rooted in their specific interactions with key biological targets.

Anti-cancer efficacy is often rationalized by the inhibition of critical cellular machinery. For instance, the potent anti-proliferative effects of certain benzamide derivatives are due to their action as tubulin inhibitors, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis nih.gov. Others achieve their anti-cancer effects by inhibiting specific signaling pathways essential for tumor growth, such as the Hedgehog pathway researchgate.net.

The anti-inflammatory rationale for related compounds is linked to the inhibition of key enzymes in the inflammatory cascade. The inhibition of elastase by a (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide suggests a mechanism for mitigating tissue damage associated with inflammation nih.gov. Similarly, the inhibition of COX-1/2 enzymes by dihydroquinazolin-yl benzamide derivatives provides a clear pharmacological basis for their observed anti-inflammatory and analgesic effects nih.gov.

The anti-microbial and anti-viral activities are based on targeting pathways essential for pathogen survival or replication. The fungicidal activity of quinoline-linked 1,2,4-oxadiazole benzamides points to interference with fungal-specific biological processes mdpi.com. For anti-influenza agents, the rationale involves inhibiting viral components, such as the RNA polymerase complex, which is crucial for viral replication mdpi.com.

Computational and Biophysical Characterization of 4 Butyl N Quinolin 3 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Simulations

Prediction of Binding Modes and Affinities

No published studies were found that predict the binding modes and affinities of 4-butyl-N-(quinolin-3-yl)benzamide with any specific protein target.

Identification of Critical Binding Hotspots

There is no available research identifying critical binding hotspots for this compound within a protein active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Ligand Dynamics within Target Binding Sites

No molecular dynamics simulation data has been published detailing the behavior and dynamics of this compound within a protein binding site.

Conformational Changes and Flexibility of the Compound

A conformational analysis of this compound through molecular dynamics simulations is not available in the current body of scientific literature.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

No quantum chemical calculations, such as Density Functional Theory (DFT) studies, have been published for this compound to analyze its electronic structure and related properties.

Advanced Methodologies in 4 Butyl N Quinolin 3 Yl Benzamide Research

Chemoinformatic Approaches for Analogue Design and Virtual Screening

Chemoinformatics provides the computational framework to rationally design novel molecules and predict their biological activities, thereby accelerating the drug discovery process. frontiersin.orgneovarsity.org These in silico strategies enable the exploration of vast chemical spaces to identify promising lead compounds for further experimental testing. frontiersin.org

Analogue Design

The design of analogues for 4-butyl-N-(quinolin-3-yl)benzamide is guided by structure-activity relationship (SAR) analysis. neovarsity.org This involves systematically modifying the core scaffold to understand how changes in chemical structure affect biological activity. Computational tools can predict how these modifications will alter key physicochemical properties. neovarsity.org For this compound, analogue design would focus on three primary regions:

The Butyl Group: Modifications could include altering the chain length, introducing branching, or incorporating cyclic structures to probe the stringency of the binding pocket for hydrophobic interactions.

The Benzamide (B126) Linker: The amide bond's orientation and rigidity can be altered. Isosteres could be introduced to change hydrogen bonding capacity and metabolic stability.

The Quinoline (B57606) Ring: Substituents could be added at various positions to modulate electronics, solubility, and potential interactions with the target protein.

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.orgnih.gov It can be broadly categorized into ligand-based and structure-based methods. nih.gov

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, LBVS can be used to find other molecules with similar properties. temple.edu A pharmacophore model, defining the essential structural features for binding, could be developed based on the this compound scaffold. temple.edu

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. nih.gov This method involves docking compounds from a virtual library into the target's binding site and using a scoring function to estimate binding affinity. wikipedia.orgnih.gov This approach can predict the binding pose and key interactions between the ligand and the protein. nih.gov

A hypothetical virtual screening workflow for this compound analogues against a putative kinase target is illustrated below.

Interactive Data Table: Hypothetical Virtual Screening of this compound Analogues

| Analogue | Modification | Docking Score (kcal/mol) | Predicted hERG Inhibition | Predicted Oral Bioavailability (%) |

| Parent Compound | This compound | -8.5 | Low | 65 |

| Analogue 1 | 4-(cyclobutyl)-N-(quinolin-3-yl)benzamide | -9.2 | Low | 70 |

| Analogue 2 | 4-butyl-N-(6-fluoroquinolin-3-yl)benzamide | -8.8 | Low | 68 |

| Analogue 3 | 4-butyl-N-(quinolin-3-yl)thiobenzamide | -7.9 | Medium | 55 |

| Analogue 4 | 3-butyl-N-(quinolin-3-yl)benzamide | -8.1 | Low | 62 |

Note: The data in this table is purely illustrative and intended to represent the type of output generated from a chemoinformatic analysis.

Target Deconvolution Strategies for Unidentified Biological Actions

When a compound's biological activity is discovered through phenotypic screening, its molecular target(s) may be unknown. Target deconvolution is the process of identifying these targets, a crucial step for understanding the mechanism of action. rsc.org

Affinity Chromatography

A classic and direct method for target identification is affinity chromatography. creative-biolabs.comacs.orgnih.gov This technique involves immobilizing the small molecule of interest—in this case, this compound—onto a solid support matrix, such as agarose (B213101) beads. rsc.org A cell lysate containing a complex mixture of proteins is then passed over this matrix. creative-biolabs.com Proteins that bind specifically to the compound are retained, while non-binding proteins are washed away. creative-biolabs.com The bound proteins can then be eluted and identified using mass spectrometry. rsc.org Structure-activity relationship studies are often performed first to identify a position on the molecule where a linker can be attached without disrupting its biological activity. nih.gov

Interactive Data Table: Illustrative Protein Hits from Affinity Chromatography

| Protein ID (UniProt) | Protein Name | Function | Enrichment Factor (vs. Control) |

| P04637 | Cyclin-dependent kinase 2 | Cell cycle regulation | 15.2 |

| Q9Y243 | Bromodomain-containing protein 4 | Transcriptional regulation | 8.5 |

| P31749 | Mitogen-activated protein kinase 1 | Signal transduction | 4.1 |

| P62258 | 14-3-3 protein beta/alpha | Signal transduction | 3.7 |

Note: This data is hypothetical and serves to illustrate potential results from a target deconvolution experiment.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems. nih.govcreative-biolabs.com Unlike traditional affinity chromatography, ABPP targets the active sites of enzymes, providing a functional readout of target engagement. creative-biolabs.comfrontiersin.org

For this compound, an activity-based probe would be synthesized. This probe would consist of three parts:

The this compound scaffold as the recognition element.

A reactive group (a "warhead") that forms a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov

A reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment of the labeled proteins. creative-biolabs.com

In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound before adding the probe. If the compound binds to a target enzyme, it will block the probe from reacting with it, leading to a decrease in the signal for that specific protein. This allows for the identification of specific, dose-responsive targets. frontiersin.org

Proteomic and Metabolomic Profiling in Response to Compound Treatment

To understand the broader cellular consequences of treatment with this compound, global profiling of proteins (proteomics) and metabolites (metabolomics) can be performed. These systems-level analyses provide a snapshot of the cellular state and can reveal pathways affected by the compound.

Proteomic Profiling

Shotgun proteomics is a widely used bottom-up approach to identify and quantify thousands of proteins in a sample. wikipedia.orgnih.gov In this method, cells or tissues are treated with this compound. Proteins are then extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.orgnih.gov By comparing the proteomes of treated versus untreated samples, researchers can identify proteins that are up- or down-regulated, providing insights into the compound's mechanism of action and potential off-target effects. nih.gov

Interactive Data Table: Hypothetical Proteomic Changes Induced by Compound Treatment

| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Associated Pathway |

| P49841 | Retinoblastoma-associated protein | -2.5 | 0.001 | G1/S Transition of Mitotic Cell Cycle |

| Q06609 | Histone deacetylase 1 | -1.8 | 0.005 | Chromatin Organization |

| P27361 | Glycogen synthase kinase-3 beta | +2.1 | 0.003 | Wnt Signaling Pathway |

| P10721 | Vascular endothelial growth factor A | -3.2 | <0.001 | Angiogenesis |

Note: The data presented is for illustrative purposes only.

Metabolomic Profiling

Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. arome-science.com It provides a functional readout of the cellular state that is highly sensitive to physiological, pathological, and pharmacological perturbations. tandfonline.com Untargeted metabolomics aims to measure as many metabolites as possible to generate new hypotheses, while targeted metabolomics focuses on quantifying a specific set of known metabolites. nih.gov

By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome using techniques like MS or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify metabolic pathways that are impacted by the compound. arome-science.comtandfonline.com This can reveal the biochemical consequences of target engagement and highlight potential efficacy or toxicity biomarkers. thermofisher.com

Interactive Data Table: Hypothetical Metabolomic Alterations Following Compound Exposure

| Metabolite | KEGG ID | Fold Change | p-value | Associated Pathway |

| Lactic acid | C00186 | +3.1 | <0.001 | Glycolysis / Gluconeogenesis |

| Succinic acid | C00042 | -2.4 | 0.002 | Citrate Cycle (TCA Cycle) |

| Choline | C00114 | +1.9 | 0.004 | Glycerophospholipid Metabolism |

| Hypoxanthine | C00262 | +2.8 | 0.001 | Purine Metabolism |

Note: This table contains hypothetical data for illustrative purposes.

Future Research Directions and Translational Perspectives Preclinical

Development of Next-Generation Benzamide-Quinoline Derivatives

The creation of novel derivatives from the core benzamide-quinoline structure is a primary focus of future research. The goal is to refine the molecule's properties to improve potency, selectivity, and pharmacokinetic profiles. Strategies often involve chemical modifications at various positions on the quinoline (B57606) and benzamide (B126) rings.

A key approach is the synthesis of hybrid molecules, where the primary scaffold is combined with other pharmacologically active moieties. frontiersin.org For instance, researchers have successfully synthesized a new derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, by incorporating a thiazoline (B8809763) ring. nih.gov This multi-step process involved reacting pentanoyl chloride with potassium thiocyanate, followed by the addition of 3-aminoquinoline (B160951) to create an acyl thiourea (B124793) intermediate, which was then reacted with p-bromophenacylbromide. nih.gov

Another significant area of development involves structure-activity relationship (SAR) studies to understand how different functional groups impact biological activity. In a study on a related quinoline-benzamide compound, SGI-1027, 25 derivatives were synthesized to probe these relationships. nih.gov The findings provided critical insights:

Linker Modification: Introducing a methylene (B1212753) or carbonyl group to connect the quinoline moiety was found to decrease activity. nih.gov

Substituent Effects: The size and nature of substituents were crucial. Tricyclic additions like acridine (B1665455) diminished activity, whereas bicyclic groups such as quinoline were well-tolerated. nih.gov

Amide Bond Orientation: The orientation of the central amide bond had minimal impact on biological activity. nih.gov

Linker elongation is another strategy being explored. In the development of quinoline-based benzenesulfonamides, replacing an amino linker with a hydrazide one was a key modification aimed at optimizing the compound's structure. researchgate.net These developmental approaches, summarized in the table below, are crucial for creating a pipeline of next-generation candidates with potentially superior therapeutic properties.

Table 1: Strategies for Developing Next-Generation Benzamide-Quinoline Derivatives

| Developmental Strategy | Example | Key Findings | Reference |

|---|---|---|---|

| Hybridization | Synthesis of a quinoline-thiazoline hybrid | Incorporation of a thiazoline ring yielded a potent new compound. | nih.gov |

| Structure-Activity Relationship (SAR) | Synthesis of 25 SGI-1027 derivatives | Revealed that linker type and substituent size are critical for biological activity. | nih.gov |

| Linker Elongation | Replacement of an amino linker with a hydrazide linker | Aims to optimize the spatial orientation and interaction with target proteins. | researchgate.net |

| Functionalization | Creation of quinoline-hydrazone and quinoline-triazole hybrids | Expands potential therapeutic applications by combining active moieties. | frontiersin.org |

Exploration of Novel Therapeutic Applications (Preclinical Scope)

While quinoline compounds have established roles in medicine, preclinical research is uncovering a much broader range of potential therapeutic uses for benzamide-quinoline derivatives. nih.gov These investigations target a variety of enzymes and cellular pathways implicated in different diseases.

One promising area is in the development of novel enzyme inhibitors. A recently synthesized derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, demonstrated potent inhibition of elastase with an inhibition value of 1.21 µM. nih.gov Other research has identified quinoline derivatives as potential inhibitors for several other key enzymes:

DNA Methyltransferase (DNMT): Derivatives of the quinoline-benzamide compound SGI-1027 have been shown to inhibit DNMT1, 3A, and 3B, and induce re-expression of silenced genes in leukemia cells, suggesting applications in oncology. nih.gov

Peptide Deformylase (PDF): Novel quinoline derivatives have been evaluated as antibacterial and antifungal agents that function by inhibiting the PDF enzyme. nih.gov

Proteasome: A brain-penetrant, parasite-selective 20S proteasome inhibitor based on a quinoline scaffold has been identified as a drug candidate for Human African Trypanosomiasis (HAT), showing curative effects in a stage II mouse model. nih.gov

Carbonic Anhydrase (CA): Quinoline-based benzenesulfonamides have been developed as potential inhibitors of cancer-associated carbonic anhydrase isoform IX. researchgate.net

Kinases: Benzamide derivatives have been investigated as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) for the treatment of autosomal dominant polycystic kidney disease (ADPKD) and as SPAK inhibitors for potential use as antihypertensive drugs. nih.govnih.gov

Beyond enzyme inhibition, research has pointed to other novel applications. Studies have shown that quinolines can selectively target aldehyde dehydrogenase (ALDH) and NAD(P)H dehydrogenase (quinone) (QR2). nih.gov Furthermore, quinoline–amide hybrids have been designed and investigated for their potential as antidiabetic agents through the inhibition of α-amylase. mdpi.com

Table 2: Investigated Preclinical Therapeutic Applications

| Therapeutic Target/Application | Specific Compound Class/Derivative | Key Preclinical Finding | Reference |

|---|---|---|---|

| Elastase Inhibition | (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Potent inhibition with an IC50 of 1.21 µM. | nih.gov |

| Anticancer (DNMT Inhibition) | SGI-1027 Derivatives | Inhibition of DNMTs and re-expression of a reporter gene in leukemia cells. | nih.gov |

| Antimicrobial (PDF Inhibition) | Novel quinoline derivatives | Excellent MIC values (3.12 - 50 µg/mL) against various bacterial strains. | nih.gov |

| Antiparasitic (Proteasome Inhibition) | Quinoline-based proteasome inhibitor (Compound 7) | Cured stage II Human African Trypanosomiasis in a mouse efficacy model. | nih.gov |

| Antidiabetic (α-amylase Inhibition) | Quinoline-amide hybrids | Designed as potential antidiabetic agents. | mdpi.com |

| Antihypertensive (SPAK Inhibition) | N-(4-phenoxyphenyl)benzamide derivatives | Development of a potent SPAK inhibitor as a candidate for a new class of antihypertensives. | nih.gov |

| Polycystic Kidney Disease (CDK7 Inhibition) | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative (Compound B2) | Potently inhibited CDK7 (IC50 of 4 nM) and suppressed renal cyst development in an in vivo mouse model. | nih.gov |

Methodological Advancements in Compound Research and Optimization

Progress in the study of benzamide-quinoline compounds is intrinsically linked to advancements in research methodologies. Modern drug discovery relies on a sophisticated toolkit of analytical and computational techniques to guide the synthesis and optimization of lead compounds.

In the characterization of new derivatives, advanced analytical methods are indispensable. For example, the molecular structure of (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide was confirmed using single-crystal X-ray analysis. nih.gov This technique provides precise information about the compound's three-dimensional geometry. nih.gov To further understand the forces governing molecular packing, Hirshfeld surface analysis was employed to reveal the significance of intermolecular interactions, such as H…H contacts. nih.gov

For optimizing drug candidates, particularly those targeting the central nervous system, innovative models are being developed. In the optimization of a quinoline-based treatment for HAT, an in silico model to predict the brain-to-plasma partition coefficient (Kp) was a critical tool. nih.gov This allowed researchers to prioritize the synthesis of compounds with a higher likelihood of crossing the blood-brain barrier. nih.gov This was complemented by guidance from cryo-electron microscopy to understand binding interactions at an atomic level. nih.gov

Strategic Integration of Computational and Experimental Approaches

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods represents a cornerstone of modern drug discovery and is heavily utilized in the research of benzamide-quinoline derivatives. beilstein-journals.org This integrated approach accelerates the discovery process, reduces costs, and provides deeper insights into molecular mechanisms. beilstein-journals.org

Computer-Aided Drug Discovery (CADD) methods are broadly classified into structure-based and ligand-based approaches. beilstein-journals.orgbeilstein-journals.org In the development of benzamide-quinoline derivatives, these tools are applied at nearly every stage. For instance, the design of novel antibacterial and antifungal quinoline derivatives was guided by initial molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments. nih.gov This computational screening helped identify promising candidates for synthesis, which were then evaluated through in vitro assays. nih.gov

Molecular dynamics (MD) simulations are frequently used to validate experimental findings and explore the dynamic behavior of a compound with its biological target. beilstein-journals.org In the study of the elastase inhibitor, MD simulations were used to confirm the stability of the compound within the enzyme's binding pocket. nih.gov Similarly, MD simulations of a potent antibacterial quinoline derivative bound to the peptide deformylase enzyme elucidated the conformational stability of the complex and highlighted the stable hydrogen bonds responsible for its strong binding affinity. nih.gov

Density Functional Theory (DFT) is another computational method employed to understand the electronic structure and properties of these molecules. nih.gov In one study, DFT was used to analyze the Frontier Molecular Orbitals (FMO), Global Reactivity, and Molecular Electrostatic Potential (MEP) of newly synthesized quinoline-sulphonamide derivatives, complementing experimental investigations into their photophysical properties. nih.gov This holistic approach, combining predictive computational modeling with empirical testing, is essential for the rational design and optimization of next-generation 4-butyl-N-(quinolin-3-yl)benzamide derivatives. nih.govmdpi.com

常见问题

Q. What are the recommended synthetic routes for 4-butyl-N-(quinolin-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 4-butylbenzoyl chloride derivative with 3-aminoquinoline under anhydrous conditions. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC or HPLC .

- Yield optimization : Control moisture, temperature, and stoichiometry (1:1.2 molar ratio of acid chloride to amine) to reduce hydrolysis or oligomerization .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation : Use / NMR to verify substituent positions (e.g., quinoline C3 linkage) and benzamide proton shifts. IR spectroscopy identifies amide C=O stretches (~1650 cm) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for [M+H]) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves absolute configuration and packing interactions .

Q. What preliminary biological screening assays are suitable for this compound?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare to positive controls like doxorubicin .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Substituent modulation : Replace the butyl group with shorter/longer alkyl chains or electron-withdrawing groups (e.g., CF) to enhance target binding. For example, fluorinated analogs in HSP90 inhibitors showed improved potency .

- Quinoline modifications : Introduce substituents at quinoline C6/C7 to alter π-π stacking or hydrogen bonding with enzymes .

- Bioisosteric replacements : Substitute the benzamide with thiazole or oxadiazole rings to improve metabolic stability .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

- Target identification : Perform pull-down assays with biotinylated probes or affinity chromatography using cell lysates. Validate via Western blot for HSP90 or kinase targets .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., galectin-3). Focus on arginine-arene or hydrophobic interactions .

- Enzyme inhibition assays : Test against purified kinases or proteases (e.g., trypsin) with fluorogenic substrates to quantify inhibition constants (K) .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay standardization : Compare protocols for cell lines (passage number, culture media), compound solubility (DMSO concentration), and endpoint measurements (e.g., ATP vs. resazurin assays) .

- Metabolic stability checks : Use liver microsome assays to rule out differential metabolite effects .

- Structural verification : Reconfirm batch purity via NMR and LC-MS to exclude degradation products .

Q. What methodologies are effective for studying protein-ligand conformational changes induced by this compound?

- X-ray crystallography : Co-crystallize with target proteins (e.g., galectin-3) to capture induced-fit binding modes. SHELXL refinement resolves subtle backbone shifts .

- NMR spectroscopy : Monitor - HSQC titration experiments to map binding-induced chemical shift perturbations .

- Molecular dynamics simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze stability of ligand-protein complexes and free energy landscapes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。